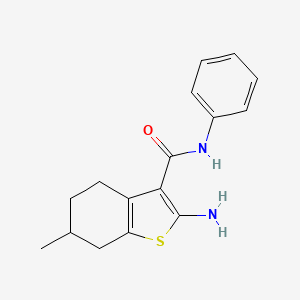

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the benzothiophene core, making it a molecule of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: Starting with a thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions. For example, a Friedel-Crafts acylation followed by cyclization can be employed.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzothiophene core yields a nitro compound, which is then reduced to the corresponding amine.

Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions, such as using methyl iodide in the presence of a base.

Formation of the Carboxamide: The carboxamide group is typically introduced by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

Catalysts and Reagents: Use of efficient catalysts and reagents to facilitate each step.

Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the benzothiophene core or the attached functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzothiophene ring.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (acidic, basic, or neutral).

Coupling: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) are common for forming carbon-carbon bonds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield sulfoxides or sulfones.

Reduction: Can produce amines or alcohols.

Substitution: Can result in various substituted benzothiophenes.

Coupling: Can form biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.29 g/mol

- CAS Number : 95211-68-0

- Structural Formula :

This structure contributes to its biological activity by allowing interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as an antiviral agent. Its derivatives have been shown to exhibit significant activity against various viruses, including those responsible for hepatitis and other viral infections. For example, compounds derived from this scaffold demonstrated effective inhibition of RNA-dependent RNA polymerase, a crucial enzyme in viral replication processes .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluated several derivatives for their efficacy against a range of bacterial strains and found that some exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections .

Analgesic and Anti-inflammatory Effects

The compound's structural features allow it to interact with pain receptors and inflammatory pathways. Preliminary evaluations suggest that it may serve as a foundation for developing new analgesics or anti-inflammatory drugs. The mechanism involves modulation of pain signaling pathways, providing relief in conditions like arthritis or neuropathic pain .

Case Study 1: Antiviral Efficacy

In a controlled study, the antiviral effects of several synthesized derivatives of this compound were tested against the hepatitis C virus. The most effective derivative showed an EC50 value of 0.54 µM, indicating strong antiviral potential compared to standard treatments .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and screened against common bacterial pathogens. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Staphylococcus aureus, which is promising for further development into therapeutic agents .

Table: Summary of Biological Activities

Biological Activity

2-Amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophenes, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.

- Phenyl Group : Enhances hydrophobic interactions and π-π stacking with biomolecules.

- Tetrahydrobenzothiophene Core : Provides structural stability and influences pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Studies have shown that thiophene derivatives can exhibit IC50 values in the low micromolar range against these enzymes .

- Anti-inflammatory Activity : In vivo studies demonstrate that compounds similar to this one can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in models of inflammation . The presence of specific substituents like methyl or methoxy groups is believed to enhance this activity.

- Modulation of Gene Expression : Certain derivatives have been shown to negatively regulate the expression of inflammatory cytokines and inhibit signaling pathways such as NF-ĸB and ERK when tested in monocyte models .

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX Inhibition | 29.2 | |

| LOX Inhibition | 6.0 | |

| Cytokine Reduction (TNF-α) | Not specified | |

| Anti-inflammatory Efficacy | 58.46% (compared to indomethacin) |

Case Studies

- In Vivo Anti-inflammatory Study :

- Cytokine Expression Modulation :

Properties

IUPAC Name |

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-2-4-6-11/h2-6,10H,7-9,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWNQSQLJJGULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.